Home > Products > Screening Compounds P113187 > hemoglobin F Xin-Su
hemoglobin F Xin-Su - 112603-39-1

hemoglobin F Xin-Su

Catalog Number: EVT-1509275
CAS Number: 112603-39-1
Molecular Formula: C19 H29 N O6 S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fetal hemoglobin is primarily sourced from the fetal liver and is classified under the broader category of globins. It is characterized by its higher affinity for oxygen compared to adult hemoglobin (hemoglobin A), which allows efficient oxygen transfer from the mother to the fetus. The synthesis of fetal hemoglobin is regulated at the genetic level, with specific genes responsible for encoding the gamma chains being expressed during fetal development.

Synthesis Analysis

Methods of Synthesis

The synthesis of fetal hemoglobin occurs through a complex process involving erythroid progenitor cells in the bone marrow. Several methods have been developed to enhance fetal hemoglobin production, particularly in adults with hemoglobinopathies:

  • Erythropoietin Stimulation: Erythropoietin is a hormone that stimulates erythropoiesis (red blood cell production) and has been shown to increase the formation of fetal hemoglobin-containing erythroid cells in vitro .
  • Pharmacological Agents: Compounds such as the lysine-specific demethylase 1 inhibitor RN-1 have been shown to induce fetal hemoglobin synthesis in cultured human erythroid cells and in mouse models of sickle cell disease .
  • Gene Therapy: Advances in gene editing technologies, including CRISPR/Cas9, are being explored to reactivate gamma-globin gene expression in patients with beta-globin disorders.

Technical Details

The regulation of fetal hemoglobin synthesis involves various transcription factors and epigenetic modifications that control gamma-globin gene expression. Research indicates that less-differentiated erythroid stem cells have a higher potential for producing fetal hemoglobin, suggesting that therapeutic strategies may focus on manipulating these early progenitor cells .

Molecular Structure Analysis

Structure and Data

The molecular structure of fetal hemoglobin consists of two alpha globin chains and two gamma globin chains, forming a tetrameric protein complex. The amino acid sequence differences between gamma and beta globin chains account for its unique properties:

  • Molecular Weight: Approximately 64 kDa.
  • Isoelectric Point: The isoelectric point varies depending on specific mutations or variants but typically falls within the physiological pH range.

The structural configuration allows fetal hemoglobin to bind oxygen more tightly than adult hemoglobin, which is critical for effective oxygen delivery during pregnancy.

Chemical Reactions Analysis

Reactions and Technical Details

Fetal hemoglobin participates in several biochemical reactions related to oxygen transport:

  • Oxygen Binding: Fetal hemoglobin has a higher affinity for oxygen due to its structural configuration, which reduces its ability to release oxygen compared to adult hemoglobin.
  • Bohr Effect: The pH-dependent binding affinity changes allow for efficient oxygen release in tissues where carbon dioxide concentration is high.

Research into the chemical interactions involving fetal hemoglobin also explores how various ligands can influence its function and stability under physiological conditions .

Mechanism of Action

Process and Data

The mechanism by which fetal hemoglobin operates involves several key processes:

  1. Oxygen Affinity: Fetal hemoglobin binds oxygen more tightly than adult hemoglobin, which facilitates oxygen uptake from maternal blood.
  2. Allosteric Regulation: The binding of carbon dioxide or protons decreases the affinity of fetal hemoglobin for oxygen, promoting release in peripheral tissues where it is needed most.
  3. Genetic Regulation: The expression of gamma globin genes is tightly regulated by transcription factors that respond to developmental cues and environmental factors.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Fetal hemoglobin is soluble in physiological saline solutions.
  • Stability: It exhibits stability under various physiological conditions but may denature under extreme pH or temperature variations.

Chemical Properties

  • Reactivity: Fetal hemoglobin can undergo oxidation reactions similar to adult forms but with differing kinetics due to structural variations.
  • Affinity Changes: Its affinity for carbon monoxide is similar to that of adult hemoglobin, posing risks if exposed to this toxic gas.

Relevant data from studies show that variations in environmental conditions can significantly affect the functionality and stability of fetal hemoglobin .

Applications

Scientific Uses

Fetal hemoglobin has several important applications in medical research and treatment:

  • Therapeutic Targeting: Increasing fetal hemoglobin levels is a therapeutic strategy for managing sickle cell disease and beta-thalassemia. Drugs that induce fetal hemoglobin synthesis are currently being explored as treatments for these conditions.
  • Genetic Studies: Research into hereditary persistence of fetal hemoglobin provides insights into genetic mechanisms underlying various hematological disorders.
  • Diagnostic Tools: Measurement of fetal hemoglobin levels is critical in diagnosing conditions such as thalassemia and sickle cell disease, influencing treatment decisions.
Introduction to Hemoglobin Variants and Fetal Hemoglobin (Hb F)

Biochemical and Physiological Role of Fetal Hemoglobin in Human Development

Hb F’s molecular structure confers unique functional properties critical for fetal survival. Key characteristics include:

  • Oxygen Binding Dynamics: The γ-globin chain contains serine at position 136 (vs. histidine in β-globin), reducing 2,3-BPG binding affinity by ~30% compared to Hb A. This shifts the oxygen dissociation curve leftward, enhancing oxygen uptake under low partial pressures [5] [10].
  • Acid Stability: Hb F exhibits greater resistance to denaturation at low pH than Hb A, a crucial adaptation for oxygen delivery in metabolically active fetal tissues [5].
  • Developmental Transition: Hb F constitutes ~70% of hemoglobin at birth but declines as HBG gene expression is suppressed by repressors (e.g., BCL11A), replaced by β-globin-derived Hb A. Persistence beyond infancy occurs in genetic conditions like hereditary persistence of fetal hemoglobin (HPFH) [6].

Table 1: Functional Comparison of Hb F vs. Hb A

PropertyHb FHb A
Quaternary Structureα~2~γ~2~α~2~β~2~
Oxygen Affinity (P~50~)18–19 mmHg26–27 mmHg
2,3-BPG Binding AffinityReducedHigh
Primary Production PeriodGestation to 6 months postnatal>6 months postnatal

Classification of Hemoglobin Variants: Focus on Gamma-Globin Chain Mutations

Over 50 γ-globin chain variants have been documented, classified into two categories based on functional impact:

  • Benign Structural Variants: Mutations altering electrophoretic mobility or chromatographic behavior without clinical pathology (e.g., Hb F Xin-Su, Hb F Texas I). These typically involve single amino acid substitutions in non-critical regions of the γ-globin polypeptide [1] [4].
  • Functionally Significant Variants: Rare mutations disrupting hemoglobin stability or oxygen binding (e.g., Hb F Jamaica, associated with mild microcytosis) [1].

Gamma-chain variants are frequently identified through elevated Hb F levels in neonatal screening or incidental findings in adults. Their distribution is ethnically diverse; Hb F Xin-Su occurs predominantly in Han Chinese populations, while Hb F Texas I is more common in individuals of African descent [1] [4]. Unlike β-globin mutations, most γ-globin variants are clinically silent due to their declining expression after infancy.

Historical Context of Hemoglobin F Xin-Su Discovery

Hb F Xin-Su was first characterized in 1987 by Ma et al., who identified an abnormal Hb F fraction in the cord blood of a neonate from Jiangsu Province, China. Key milestones in its discovery include:

  • Initial Detection: Capillary electrophoresis revealed a slow-migrating Hb F variant comprising ~12.7% of total fetal hemoglobin, with mobility between Hb A and Hb S at alkaline pH (pH 8.6–9.1) [1] [4].
  • Structural Analysis: Tryptic digestion and peptide fingerprinting localized the mutation to the Aγ-globin chain. Amino acid sequencing identified an Asp→His substitution at position 73 (E17 helix), resulting from a GAT→CAT nucleotide change at codon 73 of the HBG1 gene (γ^A^ chain) [1] [4].
  • Genetic Co-segregation: Family studies showed the proband’s parents were heterozygous carriers, confirming autosomal inheritance. Intriguingly, the infant co-expressed Hb F Xin-Su and Hb F-AγT (a Thr→Ile change at γ^A^75), indicating compound heterozygosity [1] [4].

Table 2: Key Characteristics of Hb F Xin-Su

PropertyObservation
Mutation SiteAγ73(E17)Asp→His (HBG1 gene)
Electrophoretic MobilityBetween Hb A and Hb S (alkaline pH)
Chromatographic BehaviorSeparable via DEAE-cellulose chromatography
γ-Chain DistributionAγ Xin-Su (12.7%), AγT (14.9%), Gγ (72.4%)
Ethnic AssociationHan Chinese (Jiangsu origin)
Clinical ImpactBenign; no hematological abnormalities

The mutation’s location in the E-helix—a region critical for stabilizing hemoglobin’s tertiary structure—suggested potential functional disruption. However, oxygen affinity assays confirmed negligible impact, consistent with its benign phenotype [1] [4]. This discovery expanded the catalog of HBG1 variants and underscored the genetic diversity of fetal hemoglobin in East Asian populations.

Properties

CAS Number

112603-39-1

Product Name

hemoglobin F Xin-Su

Molecular Formula

C19 H29 N O6 S

Synonyms

hemoglobin F Xin-Su

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.